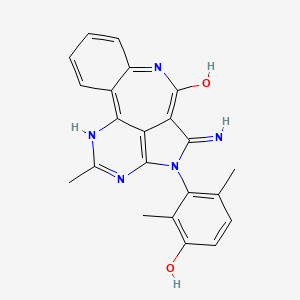

Pkmyt1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H19N5O2 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

12-(3-hydroxy-2,6-dimethylphenyl)-11-imino-15-methyl-8,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1,3,5,7,9,13(17),14-heptaen-9-ol |

InChI |

InChI=1S/C22H19N5O2/c1-10-8-9-15(28)11(2)19(10)27-20(23)17-16-18(24-12(3)25-21(16)27)13-6-4-5-7-14(13)26-22(17)29/h4-9,23,28-29H,1-3H3,(H,24,25) |

InChI Key |

WBADMYJOZLETGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N2C3=C4C(=C(N=C5C=CC=CC5=C4NC(=N3)C)O)C2=N |

Origin of Product |

United States |

Foundational & Exploratory

Pkmyt1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) is a critical negative regulator of the G2/M cell cycle checkpoint. It functions by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis. In numerous cancers, particularly those with high replication stress such as those with CCNE1 amplification, cancer cells become dependent on the G2 checkpoint for survival. Inhibition of PKMYT1 represents a promising therapeutic strategy to exploit this vulnerability. This document provides a detailed overview of the mechanism of action of PKMYT1 inhibitors, with a focus on the well-characterized compound RP-6306 (lunresertib), which serves as a proxy for understanding the activity of potent and selective inhibitors of this kinase.

Core Mechanism of Action

PKMYT1 inhibitors are small molecules that bind to the ATP-binding pocket of the PKMYT1 kinase, preventing it from phosphorylating its primary substrate, CDK1.[1][2] PKMYT1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and to a lesser extent, Tyrosine 15 (Tyr15).[3] These inhibitory phosphorylations prevent the activation of the CDK1/Cyclin B complex, which is the master regulator of mitotic entry.

By blocking PKMYT1 activity, inhibitors like RP-6306 lead to a rapid decrease in the inhibitory phosphorylation of CDK1.[4][5] This results in the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper completion of DNA replication or repair. In cancer cells with high levels of replication stress, this unscheduled mitotic entry leads to a cellular catastrophe characterized by widespread DNA damage and chromosomal abnormalities, ultimately triggering programmed cell death through a process termed PANoptosis.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the potent and selective PKMYT1 inhibitor, RP-6306.

| Parameter | Value | Assay Type | Target | Notes |

| IC50 | 3.1 ± 1.2 nM | ADP-Glo Kinase Assay | Recombinant PKMYT1 | Demonstrates potent enzymatic inhibition. |

| Cellular Target Engagement EC50 | 2.5 ± 0.8 nM | NanoBRET™ Target Engagement Assay | NanoLuc-PKMYT1 fusion protein | Confirms potent engagement of PKMYT1 within a cellular context. |

| Selectivity vs. WEE1 (EC50) | 4.8 ± 2.0 µM | NanoBRET™ Target Engagement Assay | NanoLuc-WEE1 fusion protein | Over 1,900-fold selectivity for PKMYT1 over the closely related kinase WEE1. |

| IC50 for CDK1-pT14 reduction | 7.5 ± 1.8 nM | Cellular Assay | Endogenous CDK1 | Demonstrates on-target effect in cells. |

| IC50 in TNBC cell lines with high LMW-E | Significantly lower | Cell Viability Assay | Various TNBC cell lines | Shows increased sensitivity in specific cancer contexts. |

Key Experimental Protocols

ADP-Glo™ Kinase Assay

This biochemical assay is used to determine the enzymatic activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces light. The amount of light produced is proportional to the ADP concentration, which is indicative of the kinase activity.

-

Protocol Outline:

-

Recombinant PKMYT1 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like GSK3-derived peptide) and ATP in a kinase reaction buffer (e.g., 70 mM HEPES, 3 mM MgCl₂, 3 mM MnCl₂, 50 µg/mL PEG20000, 3 µM sodium orthovanadate, 1.2 mM DTT).[6]

-

The test compound (e.g., RP-6306) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

ADP-Glo™ Reagent is added to stop the reaction and deplete excess ATP.

-

Kinase Detection Reagent is added, and luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the luminescence signal against the compound concentration.

-

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a test compound to a target protein within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that can detect protein-protein or protein-ligand interactions. The target protein (PKMYT1) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is added to the cells. When the tracer binds to the NanoLuc®-PKMYT1 fusion protein, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

Cells are transiently transfected with a vector expressing the NanoLuc®-PKMYT1 fusion protein.

-

The transfected cells are plated in a multi-well plate.

-

The NanoBRET™ tracer and the test compound at various concentrations are added to the cells.

-

After an incubation period, the NanoBRET™ Nano-Glo® Substrate is added.

-

The donor emission (luciferase) and acceptor emission (tracer) are measured using a plate reader equipped with appropriate filters.

-

The BRET ratio is calculated, and EC50 values are determined by plotting the BRET ratio against the compound concentration.

-

Clonogenic Survival Assay

This cell-based assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

-

Principle: Cells are treated with a test compound for a defined period, and then plated at a low density. The number of colonies formed after a period of incubation is a measure of the fraction of cells that have retained their reproductive integrity.

-

Protocol Outline:

-

Cancer cell lines of interest are seeded in multi-well plates.

-

The cells are treated with the test compound at various concentrations for a specified duration.

-

After treatment, the cells are washed, trypsinized, and re-plated at a low density in fresh medium.

-

The cells are incubated for a period of 7-14 days to allow for colony formation.

-

The colonies are fixed and stained with a solution like crystal violet.

-

The number of colonies in each well is counted, and the surviving fraction is calculated relative to the untreated control.

-

Visualizations

PKMYT1 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. promegaconnections.com [promegaconnections.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Targeted delivery of the PKMYT1 inhibitor RP-6306 mediates PANoptosis in pancreatic cancer via mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]

PKMYT1 Target Validation in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. As a key regulator of the G2/M cell cycle checkpoint, PKMYT1 is frequently overexpressed in a wide range of human cancers, and this elevated expression often correlates with poor patient prognosis. By inhibiting Cyclin-Dependent Kinase 1 (CDK1), PKMYT1 allows cancer cells to arrest in the G2 phase, providing critical time for DNA repair and thereby promoting survival, particularly in tumors with a compromised G1/S checkpoint (e.g., those with p53 mutations). This dependency creates a therapeutic window for PKMYT1 inhibition, which can drive cancer cells into premature and catastrophic mitosis. This guide provides a comprehensive overview of the preclinical validation of PKMYT1 as a cancer target, including its biological rationale, expression data, prognostic significance, and the effects of its inhibition. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further research and drug development efforts in this promising area.

Biological Rationale for Targeting PKMYT1 in Cancer

PKMYT1 is a member of the WEE1 family of protein kinases that plays a crucial role in cell cycle regulation.[1] Its primary function is the inhibitory phosphorylation of CDK1 at Threonine-14 and Tyrosine-15.[1] This action prevents the activation of the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), thereby halting the cell's entry into mitosis.[1] In normal cells, this mechanism is a critical part of the G2/M checkpoint, ensuring that DNA replication is complete and any DNA damage is repaired before cell division commences.[1]

In many cancer cells, the G1/S checkpoint is often dysfunctional due to mutations in genes like TP53.[1] This increases their reliance on the G2/M checkpoint for DNA repair and survival, especially when challenged with DNA-damaging agents used in chemotherapy and radiotherapy.[1] The overexpression of PKMYT1 in these tumors enhances this G2/M arrest, allowing cancer cells to recover from damage and continue to proliferate.[1] This biological context establishes a strong rationale for targeting PKMYT1 in cancer. By inhibiting PKMYT1, cancer cells with a defective G1/S checkpoint are forced into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent cell death, a concept known as synthetic lethality.[2]

Quantitative Analysis of PKMYT1 in Cancer

PKMYT1 Expression in Normal vs. Cancer Tissues

A pan-cancer analysis of transcriptomic data from The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx) projects reveals a significant upregulation of PKMYT1 mRNA in numerous tumor types compared to their normal tissue counterparts.

| Cancer Type | Abbreviation | Finding | Reference |

| Breast Cancer | BRCA | Higher expression in tumor tissues. | [3] |

| Lung Adenocarcinoma | LUAD | Significantly upregulated in LUAD tissues. | [4][5] |

| Esophageal Carcinoma | ESCA | High expression in ESCA. | |

| Gastric Cancer | GC | Higher expression in GC tissues. | |

| Ovarian Cancer | OV | High expression in ovarian serous cystadenocarcinoma. | |

| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated in ccRCC. | [6] |

| Liver Hepatocellular Carcinoma | LIHC | High expression in HCC. | |

| Pancreatic Adenocarcinoma | PAAD | High expression correlates with poor differentiation. | [7] |

Prognostic Significance of PKMYT1 Expression

High PKMYT1 expression is frequently associated with poor clinical outcomes across various malignancies, making it a valuable prognostic biomarker.

| Cancer Type | Abbreviation | Prognostic Implication of High PKMYT1 Expression | Hazard Ratio (HR) | p-value | Reference |

| Lung Adenocarcinoma | LUAD | Associated with poor Overall Survival (OS). | > 1 | < 0.001 | [4] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Associated with poor OS. | 1.67 | 0.001 | [4][6] |

| Liver Hepatocellular Carcinoma | LIHC | Associated with poor OS. | > 1 | < 0.001 | [4] |

| Pancreatic Adenocarcinoma | PAAD | Associated with poor OS. | > 1 | 0.009 | [4][7] |

| Gastric Cancer | GC | Worse prognosis. | > 1 | < 0.05 | |

| Esophageal Squamous Cell Carcinoma | ESCC | Poorer overall survival. | > 1 | < 0.05 | [8] |

| Breast Cancer | BC | Worse disease-free and overall survival. | > 1 | < 0.05 | [3][9] |

Preclinical Efficacy of PKMYT1 Inhibitors

The first-in-class, selective, and orally bioavailable PKMYT1 inhibitor, lunresertib (RP-6306), has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers with specific genetic alterations that create a synthetic lethal dependency on PKMYT1.

| Inhibitor | Cell Line | Cancer Type | Key Genetic Alteration | IC50 / EC50 | Finding | Reference |

| lunresertib (RP-6306) | N/A (Biochemical Assay) | N/A | N/A | IC50: 14 nM | Potent inhibition of PKMYT1 kinase activity. | [10][11] |

| lunresertib (RP-6306) | HCC1569 | Breast Cancer | CCNE1 amplification | 500 nM (concentration used) | Induces DNA damage (pan-γH2AX). | [10] |

| lunresertib (RP-6306) | OVCAR3 | Ovarian Cancer | CCNE1 amplification | N/A (in vivo) | Dose-dependent tumor growth reduction in xenograft model. | [10][11] |

| lunresertib (RP-6306) | ER+ Breast Cancer Cells | Breast Cancer | Palbociclib-resistant | N/A | Synergistically reduces viability with gemcitabine. | [12] |

Signaling Pathways and Experimental Workflows

PKMYT1 Signaling Pathways in Cancer

PKMYT1 is implicated in several oncogenic signaling pathways beyond its core function in cell cycle regulation.

Caption: PKMYT1's core function and its crosstalk with oncogenic pathways.

-

Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC), a long non-coding RNA, PKMYT1AR, can sequester a microRNA that normally inhibits PKMYT1 translation. This leads to increased PKMYT1, which stabilizes β-catenin and enhances Wnt signaling, promoting cancer stem cell maintenance.[1][13][14]

-

Notch Signaling: PKMYT1 has been shown to promote the activity of the Notch signaling pathway in NSCLC and triple-negative breast cancer, contributing to increased cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[8][9][15][16][17]

-

MAPK Pathway: In gastric cancer, PKMYT1 can activate the MAPK signaling pathway, leading to increased proliferation and resistance to apoptosis.[18]

-

AKT/mTOR Pathway: Downregulation of PKMYT1 in esophageal squamous cell carcinoma has been observed to suppress the AKT/mTOR signaling pathway.[5][19]

Experimental Workflow for PKMYT1 Target Validation

A systematic approach is essential for the robust validation of a novel cancer target like PKMYT1.

Caption: A streamlined workflow for PKMYT1 target validation.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for PKMYT1 mRNA Expression

This protocol is for the relative quantification of PKMYT1 mRNA levels in cancer cell lines or tissues.

1. RNA Extraction:

-

Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qRT-PCR Reaction:

-

Prepare the reaction mixture in a 96-well plate:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template

-

Nuclease-free water to the final volume.

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Run the reaction on a real-time PCR system with a thermal cycling program, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis to verify the specificity of the PCR product.

4. Data Analysis:

-

Calculate the relative expression of PKMYT1 using the 2-ΔΔCt method.

Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)

This colorimetric assay measures cell viability and proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Treatment:

-

Treat the cells with the desired concentrations of a PKMYT1 inhibitor (e.g., lunresertib) or transfect with siRNA targeting PKMYT1.

-

Include a vehicle-treated or non-targeting siRNA control.

3. CCK-8 Assay:

-

At specified time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.[3][12][20][21][22]

-

Incubate the plate for 1-4 hours at 37°C.[3][12][20][21][22]

-

Measure the absorbance at 450 nm using a microplate reader.[3][12][20][21][22]

4. Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Preparation:

-

Harvest cells (both adherent and floating) after treatment.

-

Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.[2][15]

2. Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[2][15]

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[2][15]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][15]

-

Add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry:

-

Analyze the cells immediately by flow cytometry.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and quadrants.

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

1. Cell Fixation:

-

Harvest approximately 1 x 106 cells.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6][19][23]

-

Incubate on ice for at least 30 minutes or store at -20°C.[19][23]

2. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.[6][19][23]

-

Incubate for 15-30 minutes at room temperature in the dark.[6][19]

3. Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data in a linear mode.

-

Collect at least 10,000 events per sample.

4. Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The comprehensive data presented in this guide strongly support the validation of PKMYT1 as a high-value therapeutic target in a multitude of cancers. Its frequent overexpression, correlation with poor prognosis, and the synthetic lethal relationship with common cancer-associated mutations provide a solid foundation for the development of targeted therapies. The first-in-class inhibitor, lunresertib (RP-6306), has shown promising preclinical activity, and its ongoing clinical evaluation is eagerly anticipated.

Future research should focus on:

-

Biomarker Discovery: Identifying robust predictive biomarkers beyond CCNE1 amplification to better select patient populations that will benefit from PKMYT1 inhibition.

-

Combination Strategies: Exploring synergistic combinations of PKMYT1 inhibitors with other anticancer agents, such as chemotherapy, PARP inhibitors, and other cell cycle checkpoint inhibitors like WEE1 inhibitors.[16]

-

Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to PKMYT1 inhibitors to develop strategies to overcome or prevent them.

The continued exploration of PKMYT1 biology and the clinical development of its inhibitors hold great promise for expanding the arsenal of precision medicines available to cancer patients.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantisbioscience.com [atlantisbioscience.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKMYT1 Promotes Epithelial-Mesenchymal Transition Process in Triple-Negative Breast Cancer by Activating Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 13. LncRNA PKMYT1AR promotes cancer stem cell maintenance in non-small cell lung cancer via activating Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer via activation of Notch signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PKMYT1 Promotes Epithelial-Mesenchymal Transition Process in Triple-Negative Breast Cancer by Activating Notch Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 21. dojindo.co.jp [dojindo.co.jp]

- 22. toolsbiotech.com [toolsbiotech.com]

- 23. igbmc.fr [igbmc.fr]

Pkmyt1 Inhibition and Cell Cycle G2/M Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein kinase PKMYT1, its critical role as a gatekeeper of the G2/M cell cycle checkpoint, and the therapeutic strategy of its inhibition to induce G2/M arrest and subsequent mitotic catastrophe in cancer cells. While the specific compound "Pkmyt1-IN-2" is not extensively documented in publicly available literature, this guide will utilize data from well-characterized and potent PKMYT1 inhibitors, such as RP-6306 (Lunresertib) and GSK-1520489A, to illustrate the principles, mechanisms, and experimental validation of targeting this kinase.

The Role of PKMYT1 in G2/M Cell Cycle Regulation

PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), also known as MYT1, is a crucial member of the WEE1 family of kinases that acts as a negative regulator of mitotic entry.[1][2] Its primary function is to prevent cells from prematurely proceeding from the G2 phase into mitosis (M phase).[3] This regulation is particularly vital for maintaining genomic integrity, as it allows time for DNA repair to be completed before the complex process of chromosome segregation begins.[1][2]

Located in the membranes of the Golgi apparatus and the endoplasmic reticulum, PKMYT1 exerts its inhibitory effect by phosphorylating Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis.[1][4] Specifically, PKMYT1 is a dual-specificity kinase that phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][5] This phosphorylation event blocks the ATP-binding site of CDK1, rendering the CDK1/Cyclin B1 complex (also known as the M-phase Promoting Factor, or MPF) inactive.[1]

For mitosis to commence, the inhibitory phosphates must be removed by the phosphatase CDC25C.[1] In many cancer cells, particularly those with a defective G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[1][5]

Mechanism of Action: PKMYT1 Inhibition

Inhibitors of PKMYT1 are small molecules designed to block the kinase's catalytic activity. By binding to PKMYT1, these inhibitors prevent the phosphorylation of CDK1.[3] This leads to an accumulation of active CDK1/Cyclin B1 complexes, which forces the cell to bypass the G2/M checkpoint and enter mitosis prematurely, often with unrepaired DNA damage.[6] This forced mitotic entry can lead to a cellular fate known as "mitotic catastrophe," a form of cell death characterized by gross chromosomal abnormalities.[3][6]

This mechanism is particularly effective in cancer cells with high levels of replication stress, such as those with CCNE1 (Cyclin E1) amplification, creating a synthetic lethal relationship.[7]

Quantitative Data on PKMYT1 Inhibitors

The following tables summarize key quantitative data for well-studied PKMYT1 inhibitors, demonstrating their potency and cellular effects.

Table 1: Biochemical Potency of Selected PKMYT1 Inhibitors

| Inhibitor Name | Target(s) | IC50 | Ki | Assay Type |

| RP-6306 (Lunresertib) | PKMYT1 | 3.1 ± 1.2 nM | - | Catalytic Activity Assay |

| GSK-1520489A | PKMYT1 | 115 nM | 10.94 nM | Active Protein Kinase Assay |

| SGR-3515 | WEE1 / PKMYT1 | WEE1: <65 nMPKMYT1: 230 nM | WEE1: 0.06 nMPKMYT1: 15 nM | Cellular Target Engagement |

| Unnamed Compound | MYT1 / WEE1 | ≤200 nM (both) | - | ADP-Glo / HTRF Assays |

Data sourced from multiple preclinical studies.[7][8][9][10]

Table 2: Cellular Activity of the PKMYT1 Inhibitor RP-6306

| Parameter | Cell Line Context | Value / Effect |

| Cellular Target Engagement (EC50) | Isogenic Cell Lines | 2.5 ± 0.8 nM (for PKMYT1) |

| IC50 for pCDK1-T14 Reduction | FT282 CCNE1-high | 7.5 ± 1.8 nM |

| IC50 for pCDK1-Y15 Reduction | FT282 CCNE1-high | > 2 µM |

| Cell Viability (IC50) | TNBC cells with high LMW-E | Significantly lower IC50s |

| Cell Viability (IC50) | A427 cells | Lower IC50 than selective WEE1i |

Data highlights the high selectivity and potent cellular effects of RP-6306.[7][8][11]

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), and cells in S phase have an intermediate amount.

Methodology:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample. For adherent cells, use trypsinization. Wash cells once with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[12][13]

-

Incubation: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[12][13]

-

Rehydration & Staining: Centrifuge the fixed cells (e.g., at 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution. A typical solution contains:

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[12]

-

Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at ~600 nm.[13] Gate on single cells to exclude doublets and aggregates. Model the resulting DNA content histogram to quantify the percentage of cells in each phase.[14]

Western Blotting for Phospho-CDK1

This protocol is used to detect the phosphorylation status of CDK1 at its inhibitory sites, providing direct evidence of PKMYT1 activity or inhibition.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (e.g., total CDK1) and its phosphorylated form (e.g., phospho-CDK1 Thr14/Tyr15).

Methodology:

-

Sample Preparation (Lysis):

-

Treat cells with the PKMYT1 inhibitor for the desired time.

-

Place the culture dish on ice and wash cells with ice-cold PBS.

-

Lyse cells by adding lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

-

Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity.[16]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[16]

-

Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often preferred over non-fat milk, which can contain interfering phosphoproteins.[15][17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1 (Thr14 or Tyr15) overnight at 4°C with gentle agitation.[16] A parallel blot should be run and incubated with an antibody for total CDK1 as a loading control.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-CDK1 signal relative to the total CDK1 signal indicates successful inhibition of PKMYT1.[15]

Visualizations: Pathways and Workflows

Signaling Pathways and Logic Diagrams

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]

- 5. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Wigen Biomedicine Technology divulges new PKMYT1 inhibitors | BioWorld [bioworld.com]

- 11. reparerx.com [reparerx.com]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

Structural Analysis of Pkmyt1-Inhibitor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural binding of inhibitors to Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (Pkmyt1), a key regulator of the G2/M cell cycle checkpoint and a promising target in oncology. This document focuses on the binding characteristics of the selective inhibitor RP-6306, with comparative data provided for Pkmyt1-IN-2. It includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of the inhibitor-kinase interaction.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular activity of selected Pkmyt1 inhibitors.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| RP-6306 | Pkmyt1 | ADP-Glo | 3.1 ± 1.2 | [1] |

| RP-6306 | Pkmyt1 | Not Specified | 14 | [2] |

| This compound | Pkmyt1 | Not Specified | 5.7 | [3][4] |

| Myt1-IN-2 | Pkmyt1 | Not Specified | <10 | [5] |

Table 2: Cellular Target Engagement and Activity

| Compound | Cell Line | Assay Type | Measurement | Value (nM) | Reference |

| RP-6306 | HEK293T | NanoBRET | EC50 | 2.5 ± 0.8 | [1] |

| This compound | HCC1569 | Growth Inhibition | IC50 | 22 | [3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Pkmyt1 signaling pathway and a general workflow for the structural and functional analysis of its inhibitors.

Caption: Pkmyt1 signaling pathway in the G2/M checkpoint.

Caption: Experimental workflow for Pkmyt1 inhibitor analysis.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from methodologies used to assess the intracellular affinity of inhibitors for Pkmyt1.[1][6][7]

Objective: To quantify the apparent cellular affinity of a test compound by competitive displacement of a fluorescent tracer from a NanoLuc®-Pkmyt1 fusion protein in live cells.

Materials:

-

HEK293T cells

-

Pkmyt1-NanoLuc® Fusion Vector (e.g., Promega NV1871)[8]

-

Transfection Carrier DNA (e.g., Promega E4881)

-

Fugene HD Transfection reagent (e.g., Promega E2311)

-

Opti-MEM I Reduced Serum Medium

-

NanoBRET™ Tracer (e.g., K-5)

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

Test compound (e.g., RP-6306)

-

96-well white, flat-bottom cell culture plates

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells with the Pkmyt1-NanoLuc® Fusion Vector and Transfection Carrier DNA using Fugene HD reagent in Opti-MEM.

-

Incubate overnight to allow for expression of the fusion protein.

-

-

Cell Plating:

-

Trypsinize and resuspend the transfected cells.

-

Plate the cells in a 96-well plate at a predetermined density (e.g., 17,000 cells per well).

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the wells.

-

Add the NanoBRET™ Tracer at a predetermined concentration.

-

Incubate for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

-

Read the BRET signal on a plate reader equipped to measure donor (460 nm) and acceptor (610 nm) emission.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity (EC50).

-

LanthaScreen™ Eu Kinase Binding Assay

This protocol provides a general method for determining the in vitro binding affinity of inhibitors to Pkmyt1.[9]

Objective: To measure the binding of a test compound to Pkmyt1 through the displacement of a fluorescently labeled tracer, detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Recombinant human Pkmyt1

-

LanthaScreen™ Eu-anti-tag antibody

-

LanthaScreen™ Kinase Tracer (e.g., Tracer 178)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 4X solution of the test compound by serial dilution.

-

Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.

-

Prepare a 4X tracer solution in 1X Kinase Buffer A.

-

-

Assay Assembly (in a 384-well plate):

-

Add 4 µL of the 4X test compound solution.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Signal Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

X-ray Crystallography of Pkmyt1-Inhibitor Complex

This protocol outlines the general steps for determining the co-crystal structure of Pkmyt1 with an inhibitor, based on the successful crystallization of Pkmyt1 with RP-6306 (PDB ID: 8D6E).[10][11][12]

Objective: To obtain a high-resolution, three-dimensional structure of the Pkmyt1 kinase domain in complex with an inhibitor to elucidate the binding mode.

Materials:

-

Purified recombinant Pkmyt1 kinase domain

-

Inhibitor (e.g., RP-6306)

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Protein-Inhibitor Complex Formation:

-

Incubate the purified Pkmyt1 kinase domain with a molar excess of the inhibitor to ensure saturation of the binding site.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens.

-

Optimize the initial hit conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-cooling:

-

Carefully transfer the crystals from the crystallization drop into a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known kinase domain structure as a search model.

-

Build the model of the Pkmyt1-inhibitor complex into the electron density map.

-

Refine the structure to improve the fit to the experimental data and to achieve ideal stereochemistry.

-

-

Structural Analysis:

-

Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the Pkmyt1 active site.

-

Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

-

Structural Insights into RP-6306 Binding

The co-crystal structure of Pkmyt1 with RP-6306 (PDB ID: 8D6E) reveals detailed insights into its binding mode.[10][12] RP-6306 binds to the ATP-binding pocket of the Pkmyt1 kinase domain. The structure highlights several key interactions that contribute to its high affinity and selectivity. Analysis of the co-crystal structure shows hydrogen bonds between the inhibitor and the hinge region of the kinase, a common feature of ATP-competitive inhibitors. Additionally, specific hydrophobic interactions with residues lining the active site further stabilize the complex. This structural information is invaluable for structure-based drug design efforts aimed at developing novel and more potent Pkmyt1 inhibitors.[10]

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com [promega.com]

- 8. PKMYT1-NanoLuc® Fusion Vector [promega.jp]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

Pkmyt1-IN-2: An In-Depth Technical Guide to a Novel Class of Pkmyt1 Inhibitors

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Pkmyt1-IN-2" is not readily identifiable in publicly available scientific literature. This guide will therefore focus on the discovery, synthesis, and characterization of a representative and well-documented Pkmyt1 inhibitor, RP-6306 (lunresertib) , as a paradigm for this class of therapeutic agents. The principles and methodologies described herein are broadly applicable to the research and development of novel Pkmyt1 inhibitors.

Introduction

Protein kinase membrane-associated tyrosine/threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by high replication stress, such as those with CCNE1 amplification.[1][2][3] PKMYT1 is a key negative regulator of the cell cycle, primarily through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) on threonine 14 (Thr14).[4][5][6] This action prevents premature entry into mitosis, allowing time for DNA repair.[4] In cancer cells with a defective G1/S checkpoint, reliance on the G2/M checkpoint, which is governed by kinases like PKMYT1 and WEE1, is heightened.[7] Inhibition of PKMYT1 in such cells can force them into mitosis with unrepaired DNA, leading to mitotic catastrophe and selective cancer cell death, a concept known as synthetic lethality.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of potent and selective PKMYT1 inhibitors, using the first-in-class clinical candidate RP-6306 as a primary example.

Discovery and Mechanism of Action

The discovery of selective PKMYT1 inhibitors like RP-6306 was driven by the therapeutic hypothesis that targeting the G2/M checkpoint would be effective in tumors with high replication stress.[2][3] Initial efforts identified weak inhibitor compounds which were then optimized through structure-based drug design and medicinal chemistry efforts.[2][8]

The primary mechanism of action of PKMYT1 inhibitors is the catalytic inhibition of the PKMYT1 kinase.[4] This prevents the phosphorylation of CDK1 at Thr14, leading to the untimely activation of the CDK1/Cyclin B complex.[3][5] In cancer cells with high levels of replication stress, this premature mitotic entry results in significant DNA damage, chromosome pulverization, and ultimately, apoptosis.[3]

Signaling Pathway of PKMYT1 in Cell Cycle Regulation

The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and the effect of its inhibition.

Caption: PKMYT1 and WEE1 negatively regulate the G2/M transition.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative PKMYT1 inhibitors.

Table 1: In Vitro Potency of Selected PKMYT1 Inhibitors

| Compound | PKMYT1 IC50 (nM) | WEE1 IC50 (nM) | Selectivity (WEE1/PKMYT1) | Reference |

| RP-6306 | 3.1 ± 1.2 | >5000 | >1600 | [3] |

| MY-14 | 2 | Not Reported | Not Reported | [9] |

| Compound 8ma | 16.5 | >10000 | >606 | |

| Insilico Cpd 1 | ≤10 | 1206 | >120 |

Table 2: Cellular Activity of RP-6306

| Cell Line | CCNE1 Status | RP-6306 IC50 (nM) | Reference |

| HCC1569 | Amplified | 1060 | [9] |

| OVCAR3 | Amplified | 800 | [9] |

| FT282-hTERT p53R175H CCNE1-high | High | ~10 | [3] |

| FT282-hTERT p53R175H Parental | Normal | >1000 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for key experiments in the study of PKMYT1 inhibitors.

PKMYT1 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of PKMYT1 by detecting the amount of ADP produced during the kinase reaction.

-

Reaction Setup: A reaction mixture is prepared containing recombinant PKMYT1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), and ATP in a kinase buffer.

-

Inhibitor Addition: Test compounds, such as RP-6306, are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target protein within living cells.

-

Cell Preparation: Cells are engineered to express a fusion protein of PKMYT1 and NanoLuc® luciferase.

-

Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of PKMYT1 is added to the cells.

-

Inhibitor Titration: The test inhibitor is added at various concentrations. The inhibitor will compete with the tracer for binding to the NanoLuc®-PKMYT1 fusion protein.

-

BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The addition of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the cellular IC50 for target engagement.

Synthesis of a 2-amino-[1,1'-biphenyl]-3-carboxamide Derivative (Generalized from Compound 8ma)

The synthesis of many PKMYT1 inhibitors, including RP-6306 and related compounds, often involves the construction of a central biaryl or related scaffold. The following is a generalized synthetic scheme.

Caption: Generalized synthetic workflow for a PKMYT1 inhibitor.

Conclusion

The development of selective PKMYT1 inhibitors represents a significant advancement in precision oncology. By exploiting the synthetic lethal relationship between PKMYT1 inhibition and high replication stress, compounds like RP-6306 offer a promising therapeutic strategy for cancers with CCNE1 amplification and other markers of genomic instability. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and capitalize on this important therapeutic target. Continued research into the nuances of PKMYT1 biology and the development of next-generation inhibitors will be crucial in realizing the full clinical potential of this approach.

References

- 1. PKMYT1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKMYT1 - Wikipedia [en.wikipedia.org]

- 9. Insilico Medicine IP divulges new PKMYT1 inhibitors for cancer | BioWorld [bioworld.com]

The Role of PKMYT1 in Tumor Progression: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the cell cycle, specifically at the G2/M transition. Its primary function is to inhibit Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1] In numerous malignancies, PKMYT1 is overexpressed, a condition frequently correlated with poor prognosis and resistance to therapy.[2][3][4] This technical guide provides an in-depth overview of the function of PKMYT1 in tumor progression, its associated signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this burgeoning field of oncology.

Introduction to PKMYT1

PKMYT1, a member of the WEE1 family of protein kinases, is a crucial gatekeeper of mitotic entry.[5] It exerts its inhibitory effect on the cell cycle by phosphorylating CDK1 at Threonine 14 and Tyrosine 15 residues.[5] This phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, which is essential for the G2 to M phase transition.[5] In normal cells, this mechanism ensures that DNA replication and repair are complete before cell division commences, thus maintaining genomic stability. However, in cancer cells, which often have a defective G1/S checkpoint, the reliance on the G2/M checkpoint for DNA repair is heightened.[5] The overexpression of PKMYT1 in these cells provides a survival advantage by allowing more time for DNA repair, thereby mitigating the cytotoxic effects of DNA-damaging therapies and contributing to treatment resistance.[5]

PKMYT1 Expression and Prognostic Significance in Cancer

Elevated expression of PKMYT1 has been documented across a wide range of human cancers and is consistently associated with unfavorable clinical outcomes. The following tables summarize the quantitative data on PKMYT1 mRNA expression and its prognostic significance in various tumor types.

Table 1: Upregulation of PKMYT1 mRNA in Various Cancers Compared to Normal Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Database/Study | Citation |

| Breast Cancer | >2 | Oncomine | [3] |

| Triple-Negative Breast Cancer | 3.72 (LMW-E induced cells) | Transcriptomic Analysis | [6][7] |

| Lung Adenocarcinoma | Significantly Higher | TCGA, qRT-PCR | [2][8] |

| Colorectal Cancer | Significantly Higher | TCGA, IHC | [9] |

| Gastric Cancer | Significantly Higher | TCGA | [10] |

| Liver Cancer | Significantly Higher | TCGA | [10] |

| Pancreatic Ductal Adenocarcinoma | Significantly Higher | TCGA | [11] |

| Clear Cell Renal Cell Carcinoma | Significantly Higher | TCGA | [10] |

Table 2: Prognostic Significance of High PKMYT1 Expression in Various Cancers

| Cancer Type | Prognostic Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |

| Non-Small Cell Lung Cancer | Overall Survival | 3.015 | 1.328 - 4.667 | 0.006 | [2] |

| Breast Cancer (Luminal A/B) | Poor Prognosis | - | - | <0.05 | [12] |

| Triple-Negative Breast Cancer | Relapse-Free Survival | >1 | - | <0.001 | [4] |

| Triple-Negative Breast Cancer | Overall Survival | >1 | - | <0.001 | [4] |

| Colorectal Cancer | Overall Survival | Associated with poorer survival | - | - | [13] |

| Clear Cell Renal Cell Carcinoma | Overall Survival | 1.67 | 1.23 - 2.27 | 0.001 | [14] |

| Pancreatic Adenocarcinoma | Overall Survival | Associated with poorer survival | - | <0.05 | [15] |

Signaling Pathways Involving PKMYT1 in Cancer

PKMYT1's role in tumor progression extends beyond cell cycle control, as it interacts with and influences several key oncogenic signaling pathways.

G2/M Cell Cycle Checkpoint Pathway

The canonical function of PKMYT1 is the negative regulation of the G2/M checkpoint. By phosphorylating and inactivating CDK1, PKMYT1 prevents mitotic entry, allowing for DNA repair. This pathway is often exploited by cancer cells to survive genotoxic stress.

Caption: PKMYT1-mediated G2/M checkpoint control.

Wnt/β-catenin Signaling Pathway

In non-small cell lung cancer (NSCLC), a long non-coding RNA, PKMYT1AR, has been shown to sequester the inhibitory microRNA miR-485-5p.[9] This leads to increased PKMYT1 expression, which in turn stabilizes β-catenin, promoting Wnt signaling and enhancing cancer stem cell maintenance.[9]

Caption: PKMYT1 interaction with the Wnt/β-catenin pathway.

Notch Signaling Pathway

In NSCLC and triple-negative breast cancer, PKMYT1 has been shown to promote the activity of the Notch signaling pathway.[16][17] Silencing of PKMYT1 leads to a downregulation of key Notch pathway components like Notch1 and Hes1, resulting in reduced cell proliferation, migration, and invasion.[3]

Caption: PKMYT1-mediated activation of the Notch signaling pathway.

MAPK Signaling Pathway

In gastric cancer, PKMYT1 has been found to promote tumor cell proliferation and apoptosis resistance by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[18][19] Knockdown of PKMYT1 leads to a significant inhibition of the phosphorylation of ERK1/2 and p38.[20]

Caption: PKMYT1 and its role in the MAPK signaling pathway.

Experimental Protocols for Studying PKMYT1

This section provides detailed methodologies for key experiments used to investigate the function of PKMYT1.

PKMYT1 Kinase Activity Assay (Transcreener® ADP² Assay)

This assay provides a method to screen for PKMYT1 inhibitors by detecting the production of ADP.

-

Principle: The assay uses a quenched ADP Alexa Fluor® 594 tracer bound to an ADP² antibody. ADP produced by PKMYT1 displaces the tracer, leading to an increase in fluorescence intensity.[21]

-

Materials:

-

Recombinant human PKMYT1 enzyme

-

Substrate (e.g., Myelin Basic Protein)[17]

-

ATP

-

Transcreener® ADP² FI Assay Kit (BellBrook Labs)

-

384-well plates

-

Plate reader capable of fluorescence intensity detection

-

-

Protocol:

-

Enzyme Titration: Perform a titration of the PKMYT1 enzyme to determine the optimal concentration that gives a robust signal.

-

Reagent Preparation: Prepare the ADP Detection Mixture containing the ADP² Antibody and ADP Alexa Fluor® 594 Tracer according to the manufacturer's instructions.

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Add 5 µL of a 2x PKMYT1 enzyme and substrate solution.

-

Initiate the reaction by adding 10 µL of a 2x ATP solution.

-

Incubate at the optimal temperature and time for the enzyme reaction.

-

-

ADP Detection:

-

Add 10 µL of the prepared ADP Detection Mixture to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

shRNA-mediated Knockdown of PKMYT1

This protocol describes the use of short hairpin RNA (shRNA) to stably suppress PKMYT1 expression in cancer cell lines.

-

Principle: Lentiviral vectors are used to deliver shRNA targeting PKMYT1 into the host cell's genome, leading to long-term gene silencing.

-

Materials:

-

Cancer cell line of interest

-

Lentiviral shRNA constructs targeting PKMYT1 and a non-targeting control

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for virus production

-

Transfection reagent

-

Puromycin for selection

-

-

Protocol:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Transduction:

-

Seed the target cancer cells in a 6-well plate.

-

The next day, infect the cells with the lentiviral supernatant in the presence of polybrene.

-

Incubate for 24 hours.

-

-

Selection:

-

Replace the virus-containing medium with fresh medium.

-

After 24 hours, add puromycin to the medium to select for transduced cells.

-

Maintain the selection for 7-10 days until non-transduced cells are eliminated.

-

-

Validation:

-

Confirm the knockdown of PKMYT1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

-

-

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of PKMYT1 inhibition or knockdown on cancer cell proliferation.

-

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cells with PKMYT1 knockdown or treated with a PKMYT1 inhibitor

-

96-well plates

-

CCK-8 reagent

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10³ cells/well.[2]

-

Treatment: For inhibitor studies, add the compound at various concentrations. For knockdown studies, use the stably transduced cells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control.

-

Western Blot for Phosphorylated Proteins

This protocol is essential for detecting the phosphorylation status of PKMYT1 substrates, such as CDK1.

-

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.

-

Materials:

-

Cell lysates

-

Phosphatase and protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)[22]

-

Primary antibodies (anti-phospho-CDK1, anti-total-CDK1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors. Keep samples on ice.[16]

-

Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following PKMYT1 modulation.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1]

-

Materials:

-

Treated or transduced cells

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Cell Harvest: Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at 4°C.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

-

PKMYT1 as a Therapeutic Target

The critical role of PKMYT1 in the survival of cancer cells, particularly those with a compromised G1/S checkpoint, makes it an attractive therapeutic target. Inhibition of PKMYT1 can force cancer cells into premature mitosis, leading to mitotic catastrophe and cell death.

Lunresertib (RP-6306) is a first-in-class, potent, and selective oral inhibitor of PKMYT1.[3] It has shown promising preclinical activity, particularly in cancers with specific genetic alterations such as CCNE1 amplification.[3] Clinical trials are currently underway to evaluate the safety and efficacy of lunresertib as a monotherapy and in combination with other anticancer agents, such as gemcitabine.[23][24]

Experimental Workflow for Evaluating a PKMYT1 Inhibitor

Caption: A typical preclinical to clinical workflow for a PKMYT1 inhibitor.

Conclusion

PKMYT1 is a critical regulator of the G2/M checkpoint and is overexpressed in a multitude of cancers, where it promotes tumor progression and therapeutic resistance. Its intricate involvement in key oncogenic signaling pathways further underscores its importance in cancer biology. The development of selective PKMYT1 inhibitors, such as lunresertib, represents a promising new therapeutic strategy. This technical guide provides a comprehensive resource for researchers and drug developers, offering a foundation of knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into the role of PKMYT1 in cancer and the development of novel therapies targeting this key vulnerability.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. europeanreview.org [europeanreview.org]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring PKMYT1 as a potential marker for colorectal cancer progression through bioinformatics analyses and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - Shao - Translational Lung Cancer Research [tlcr.amegroups.org]

- 11. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Protein kinase, membrane‑associated tyrosine/threonine 1 is associated with the progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer via activation of Notch signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Transcreener® ADP2 FI Assay Tech Manual [protocols.io]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of PKMYT1-IN-2: A Technical Overview for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the kinase selectivity profile of Pkmyt1-IN-2, a potent inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). While comprehensive public data on the broad kinome selectivity of this compound is not yet available, this document summarizes the known inhibitory activity of this compound and presents a representative selectivity profile of a structurally distinct, highly selective PKMYT1 inhibitor, RP-6306 (lunresertib), to illustrate the desired characteristics of a selective PKMYT1-targeting agent.

Introduction to PKMYT1 Inhibition

PKMYT1 is a key negative regulator of the cell cycle, primarily functioning to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1). This action prevents premature entry into mitosis, providing a crucial checkpoint for DNA repair. In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for survival is heightened, making PKMYT1 an attractive therapeutic target. Selective inhibition of PKMYT1 can force cancer cells with damaged DNA into mitotic catastrophe and subsequent apoptosis.

This compound: A Potent PKMYT1 Inhibitor

This compound has been identified as a potent inhibitor of PKMYT1. The available data on its activity is summarized in the table below.

| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |

| This compound | PKMYT1 | 5.7[1][2] | Cell Growth Inhibition | HCC1569 |

| 22[1][2] |

Table 1: Summary of the known inhibitory activity of this compound.

Representative Selectivity Profile: RP-6306 (Lunresertib)

Due to the limited availability of a broad kinase selectivity panel for this compound, the selectivity profile of RP-6306 (lunresertib) is presented as a benchmark for a highly selective PKMYT1 inhibitor.[3][4] RP-6306 is an orally bioavailable and selective PKMYT1 inhibitor that has entered clinical trials.[5][6][7]

A Kinativ™ Colo-205 cell lysate kinase binding assay at a high concentration of RP-6306 (1.2 µM) demonstrated binding to only 6 out of 274 kinases detected.[5][8] Further characterization of its selectivity was performed using NanoBRET™ cell-based assays against the off-target kinases identified and the closely related WEE1 kinase.

| Kinase | Cellular Binding IC50 (µM) | Selectivity over PKMYT1 (fold) |

| PKMYT1 | 0.002 | - |

| EPHA1 | 0.058 | 29 |

| EPHA2 | 0.138 | 69 |

| EPHB2 | 0.378 | 189 |

| EPHB3 | 0.262 | 131 |

| EPHB4 | 0.276 | 138 |

| FRK | 1.14 | 570 |

| SRC | >8.3 | >4150 |

| WEE1 | 4.1 | 2050 |

Table 2: Selectivity profile of RP-6306 against a panel of kinases in a NanoBRET™ cell-based assay.[5]

Signaling Pathways and Experimental Workflows

To understand the context of PKMYT1 inhibition and the methods used to determine selectivity, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for kinase inhibitor profiling.

Caption: G2/M checkpoint regulation by PKMYT1 and WEE1.

Caption: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and high-throughput screening assays. Below are detailed methodologies for two commonly employed kinase activity assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then quantified in a luciferase-based reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol Outline:

-

Kinase Reaction:

-

Set up the kinase reaction in a multi-well plate (typically 384-well) containing the kinase, substrate, ATP, and the test compound (e.g., this compound) at various concentrations.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control and determine the IC50 value.

-

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the binding of inhibitors to the ATP site of a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor, generating a high TR-FRET signal. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the TR-FRET signal.

Protocol Outline:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate buffer.

-

Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody.

-

Prepare the fluorescently labeled tracer solution.

-

-

Assay Assembly:

-

In a multi-well plate (typically 384-well), add the test compound dilutions.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Eu) and the acceptor (tracer).

-

Calculate the emission ratio and then the percent inhibition at each compound concentration to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of PKMYT1, a promising target for cancer therapy. While a comprehensive selectivity profile for this compound is not publicly available, the data for the highly selective inhibitor RP-6306 provides a valuable benchmark for the desired characteristics of a clinical candidate targeting PKMYT1. The experimental protocols outlined in this guide are standard methods used in the industry to determine the selectivity of kinase inhibitors and are crucial for the development of safe and effective targeted therapies. Further studies are required to fully elucidate the kinome-wide selectivity of this compound and its potential for off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Lunresertib - Wikipedia [en.wikipedia.org]

- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.reparerx.com [ir.reparerx.com]

- 7. onclive.com [onclive.com]

- 8. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]

Identifying Novel Biomarkers for PKMYT1 Inhibitor Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: PKMYT1, a Key Regulator of the G2/M Checkpoint

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial serine/threonine kinase that acts as a negative regulator of the cell cycle.[1] As a member of the WEE1 kinase family, its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), specifically at the Threonine-14 (Thr14) and to a lesser extent, Tyrosine-15 (Tyr15) residues.[2] This inhibitory phosphorylation prevents the CDK1/Cyclin B complex (also known as M-phase Promoting Factor or MPF) from prematurely driving the cell from the G2 phase into mitosis (M phase).[3] By enforcing the G2/M checkpoint, PKMYT1 provides a critical window for DNA repair, thereby safeguarding genomic stability.[3]